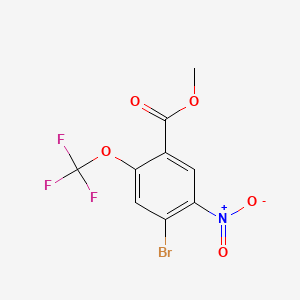
(R)-3-(Boc-amino)-1-(2-fluoroethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines . This particular compound features a tert-butyl group, a fluoroethyl group, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoroethyl-substituted pyrrolidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the fluoroethyl pyrrolidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted carbamates and pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the carbamate moiety can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site . The pyrrolidine ring provides structural stability and can influence the overall conformation of the molecule.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate include other carbamates and pyrrolidine derivatives, such as:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
Fluoroethyl carbamate: A related compound with similar reactivity but different structural features.
Pyrrolidine carbamates: Compounds with various substituents on the pyrrolidine ring, offering different chemical and biological properties.
The uniqueness of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate lies in its combination of a fluoroethyl group, a pyrrolidine ring, and a tert-butyl carbamate moiety, which provides a balance of reactivity, stability, and specificity in various applications.
Propiedades
Fórmula molecular |
C11H21FN2O2 |
|---|---|
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8H2,1-3H3,(H,13,15) |
Clave InChI |
VCQZQKUFTILKMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)


![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)



![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)
